molecular formula C11H11BrO3 B1376216 1-(4-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 117372-49-3

1-(4-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1376216
CAS RN: 117372-49-3
M. Wt: 271.11 g/mol
InChI Key: SEYZZJSEGGRCRG-UHFFFAOYSA-N
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Description

1-(4-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 4-Bromo-2-dioxolanone, is a novel synthetic compound with a wide range of applications in the field of organic chemistry. It is a versatile and multifunctional compound, with a wide range of uses in the synthesis of various compounds, as well as in the development of new materials and pharmaceuticals. The compound has been studied extensively in the past few years, and it has been found to have a wide range of interesting and useful properties. In

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis of Amines and Anxiolytics : Utilized in the synthesis of N-(alkyl)-3-(2-methyl-1,3- dioxolan-2-yl)benzenamines, showing moderate yields. This method involves the reaction with lithium amides (Albright & Lieberman, 1994). Furthermore, this compound has been used in the synthesis of anxiolytic agents, particularly 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones (Liszkiewicz et al., 2006).

  • Preparation of Fungicide Intermediates : Important in synthesizing fungicide intermediates like 3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, a key intermediate of difenoconazole. This process is advantageous due to its simplicity and use of affordable reagents (Wei-sheng, 2007).

  • Synthesis of Heterocyclic Compounds : Employed in the synthesis of various heterocyclic compounds like 4,4-disubstituted 4,5-dihydro-1,3-thiazol-2-amines and thiazolidin-2-ones through reactions with thiourea or N,N′-diphenylthiourea (Potikha, Turov & Kovtunenko, 2008).

  • Electrophilic Bromination Studies : Utilized in research for selective α-monobromination of alkylaryl ketones, where it serves as a key compound in studying regioselective reagents for electrophilic bromination (Ying, 2011).

Polymer Chemistry and Material Science

  • Polyfluorene Building Blocks : Serves as an initiator in Suzuki-Miyaura chain growth polymerization, leading to the synthesis of heterodisubstituted polyfluorenes with applications in fluorescent materials and nanoparticles (Fischer, Baier & Mecking, 2013).

  • Polymer Synthesis and Thermal Degradation : Central in the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This research contributes to understanding the thermal degradation behavior of this polymer, providing insights for potential applications (Coskun et al., 1998).

Pharmacological Research

  • Heme Oxygenase Inhibition : A study has shown the use of derivatives of this compound as inhibitors of heme oxygenases (HO-1 and HO-2), highlighting its potential in pharmacological and therapeutic applications (Roman et al., 2010).

  • Antimicrobial and Anti-inflammatory Agents : Used in the synthesis of novel pyrazole chalcones, showing promising results in anti-inflammatory, antioxidant, and antimicrobial activities. This opens avenues for further drug discovery studies (Bandgar et al., 2009).

properties

IUPAC Name

1-(4-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYZZJSEGGRCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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